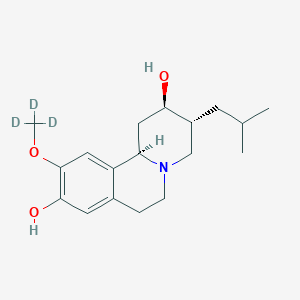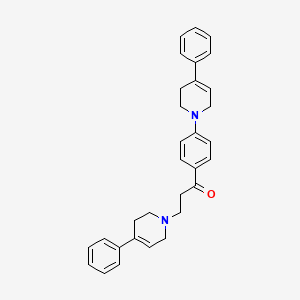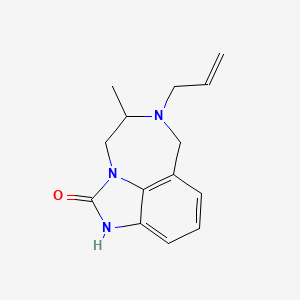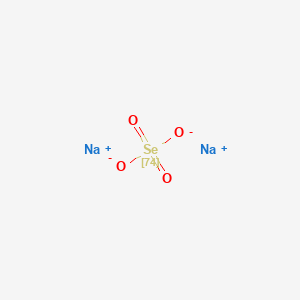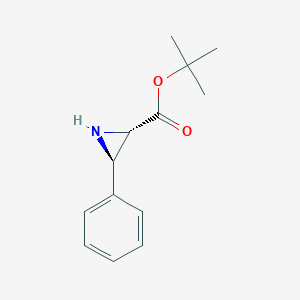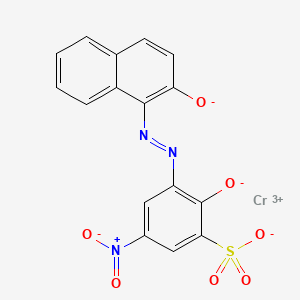
Chromium, (2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium, (2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, is a complex compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium complexes typically involves the reaction of chromium salts with ligands that can coordinate to the metal center. For this compound, the synthesis might involve the following steps:
Preparation of the Ligand: The ligand, which includes the azo group and the nitrobenzenesulfonate moiety, can be synthesized through diazotization and coupling reactions.
Complexation with Chromium: The prepared ligand is then reacted with a chromium salt, such as chromium chloride or chromium sulfate, under controlled pH and temperature conditions to form the desired complex.
Industrial Production Methods
Industrial production of such complexes often involves large-scale reactions in reactors where parameters like temperature, pH, and concentration are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Chromium complexes can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: Chromium can exist in multiple oxidation states, and the complex can participate in redox reactions.
Substitution Reactions: Ligands in the complex can be replaced by other ligands under certain conditions.
Coordination Reactions: The complex can form additional bonds with other molecules or ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of higher oxidation state chromium complexes, while substitution reactions might yield new complexes with different ligands.
Scientific Research Applications
Chemistry
Chromium complexes are widely studied in coordination chemistry for their interesting structural and electronic properties. They serve as models for understanding metal-ligand interactions and are used in catalysis.
Biology and Medicine
Some chromium complexes have been investigated for their potential biological activities, including antimicrobial and anticancer properties. They can also be used as probes in biochemical assays.
Industry
In the industrial sector, chromium complexes are used as dyes and pigments due to their vibrant colors and stability. They are also employed in electroplating and as catalysts in various chemical processes.
Mechanism of Action
The mechanism by which chromium complexes exert their effects often involves coordination to specific molecular targets. For example, in catalysis, the chromium center can facilitate the activation of substrates through coordination and electron transfer processes. In biological systems, the complex might interact with biomolecules such as proteins or DNA, leading to changes in their function or structure.
Comparison with Similar Compounds
Similar Compounds
- Chromium, (2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-benzenesulfonato(3-))
- Chromium, (2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-4-nitrobenzenesulfonato(3-))
Uniqueness
The uniqueness of the compound lies in its specific ligand structure, which imparts distinct electronic and steric properties. The presence of the nitro group and the azo linkage can influence the color, stability, and reactivity of the complex, distinguishing it from other similar compounds.
Properties
CAS No. |
74358-83-1 |
|---|---|
Molecular Formula |
C16H8CrN3O7S |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H11N3O7S.Cr/c20-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(19(22)23)8-14(16(12)21)27(24,25)26;/h1-8,20-21H,(H,24,25,26);/q;+3/p-3 |
InChI Key |
SBUXOKOYWNQMKR-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


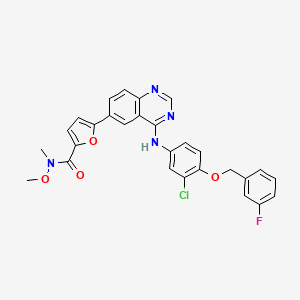
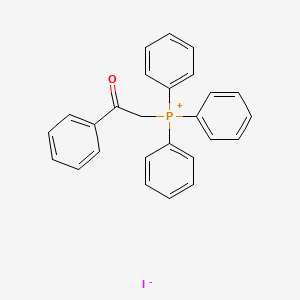
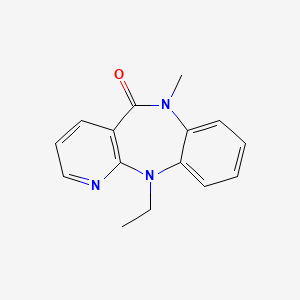
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)


